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Compound of Interest

Compound Name: 4,8-Dinitroquinoline

Cat. No.: B15479523

Executive Summary

This technical guide provides a comprehensive overview of the spectroscopic data for
nitroquinoline compounds. Despite a thorough search, specific experimental spectroscopic
data for 4,8-dinitroquinoline was not publicly available at the time of this report. Consequently,
this document focuses on the detailed spectroscopic characterization of two prominent and
closely related isomers: 4-nitroquinoline and 8-nitroquinoline. The data presented herein,
including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and
Ultraviolet-Visible (UV-Vis) spectroscopy, serves as a valuable reference for researchers,
scientists, and professionals in drug development working with nitroaromatic compounds. The
guide also outlines generalized experimental protocols for acquiring such spectroscopic data
and includes a workflow diagram for the synthesis and characterization of nitroquinolines.

Introduction

Quinolines and their derivatives are a significant class of heterocyclic compounds with a wide
range of applications in medicinal chemistry and materials science. The introduction of nitro
groups to the quinoline scaffold can profoundly influence their electronic properties, reactivity,
and biological activity. A detailed understanding of the spectroscopic signatures of these
compounds is paramount for their unambiguous identification, structural elucidation, and the
study of their interactions with biological targets. This guide aims to provide a centralized
resource of spectroscopic data for key nitroquinoline isomers.
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Spectroscopic Data of Nitroquinolines

The following sections present a summary of the available spectroscopic data for 4-

nitroquinoline and 8-nitroquinoline. All quantitative data is organized in tables for ease of

comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic

compounds. The chemical shifts (d) in *H and 3C NMR spectra are indicative of the chemical

environment of the respective nuclei.

Table 1: *H NMR Spectroscopic Data

Chemical Shift (6, ppm)

Compound Solvent o
and Multiplicity
. o Data not explicitly found in
4-Nitroquinoline
search results.
_ o 8.98 (dd, 1H), 8.22 (dd, 1H),
8-Nitroquinoline CDCls

8.87 (d, 1H), 7.49 (m, 2H)[1]

Table 2: 13C NMR Spectroscopic Data

Compound Solvent

Chemical Shift (6, ppm)

4-Nitroquinoline

Data available in spectral
databases but specific peak
assignments were not

retrieved.[2]

8-Nitroquinoline

Data available in spectral
databases but specific peak
assignments were not

retrieved.

Infrared (IR) Spectroscopy
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IR spectroscopy provides information about the functional groups present in a molecule by
measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands

Compound Functional Group Wavenumber (cm~—?)

4-Nitroquinoline C-H (aromatic) ~3050-3150

~1520-1560 (asymmetric),

N-O (nitro grou
( group) ~1345-1385 (symmetric)

C=C, C=N (aromatic) ~1400-1600

8-Nitroquinoline C-H (aromatic) ~3050-3150

~1510-1550 (asymmetric),

N-O (nitro grou
( group) ~1340-1380 (symmetric)

C=C, C=N (aromatic) ~1400-1600

Note: The wavenumber ranges are typical for the specified functional groups and may vary
slightly for the specific compounds.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. It is a crucial tool for determining the molecular weight and
elemental composition of a compound.

Table 4: Mass Spectrometry Data

L [M]+ or [M+H]+ Key Fragmentation
Compound lonization Method
(m/z) Peaks (m/z)
4-Nitroquinoline GC-MS 174 128, 101[2]
) o Specific fragmentation
8-Nitroquinoline - 174

data not retrieved.
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Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible radiation by a substance.
This technique provides information about the electronic transitions within a molecule.

Table 5: UV-Vis Spectroscopic Data

Molar Absorptivity
(€)

Compound Solvent Amax (nm)

Specific data not

retrieved, but UV-Vis
4-Nitroquinoline - absorption is expected

due to the aromatic

system.[3]

log € = 3.74, 3.54,

8-Nitroquinoline - 275, 301, 315[4]
3.52[4]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic
data presented above. Specific parameters may need to be optimized for the particular
instrument and sample.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the nitroquinoline sample in 0.5-0.7
mL of a suitable deuterated solvent (e.g., CDCls, DMSO-de) in an NMR tube.

 Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for
better resolution.

e 'H NMR Acquisition:
o Acquire a 'H spectrum using a standard pulse sequence.

o Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
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o Use a sufficient number of scans to achieve a good signal-to-noise ratio.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

e 13C NMR Acquisition:
o Acquire a 3C spectrum using a proton-decoupled pulse sequence.
o Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

o Alonger acquisition time and a higher number of scans are typically required due to the
lower natural abundance of 3C.

IR Spectroscopy

e Sample Preparation:

o Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry
KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total
Reflectance (ATR) accessory.

o Liquid/Solution Samples: Place a drop of the sample between two salt plates (e.g., NaCl
or KBr) or use a solution cell.

e Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
e Acquisition:
o Record a background spectrum of the empty sample holder or pure solvent.
o Record the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm~1).

o The final spectrum is presented as percent transmittance or absorbance versus
wavenumber.

Mass Spectrometry

o Sample Introduction: Introduce the sample into the mass spectrometer via a suitable
method, such as direct infusion, or coupled with a separation technique like Gas
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Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

« lonization: Use an appropriate ionization technique. Electron lonization (EI) is common for
GC-MS, while Electrospray lonization (ESI) is often used for LC-MS.

o Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The detector records the abundance of ions at each mass-to-charge ratio.

UV-Vis Spectroscopy

o Sample Preparation: Prepare a dilute solution of the nitroquinoline sample in a UV-
transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be
adjusted to yield an absorbance in the range of 0.1-1.0.

e Instrument: A dual-beam UV-Vis spectrophotometer.

e Acquisition:
o Use a matched pair of cuvettes, one for the sample solution and one for the solvent blank.
o Record the absorbance spectrum over the desired wavelength range (e.g., 200-800 nm).

o The resulting spectrum is a plot of absorbance versus wavelength.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic
characterization of nitroquinoline derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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